molecular formula C13H18ClN3 B1465754 1-(6-Chloropyrimidin-4-yl)-decahydroquinoline CAS No. 1292108-80-5

1-(6-Chloropyrimidin-4-yl)-decahydroquinoline

Cat. No.: B1465754
CAS No.: 1292108-80-5
M. Wt: 251.75 g/mol
InChI Key: SGKZCCQACVRUOV-UHFFFAOYSA-N
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Description

1-(6-Chloropyrimidin-4-yl)-decahydroquinoline is a chemical compound designed for research and development applications, particularly in medicinal chemistry and drug discovery. This molecule features a 6-chloropyrimidine ring, a well-established pharmacophore and versatile synthetic intermediate . The chloropyrimidine moiety is a key reactive site that allows for further functionalization via cross-coupling and nucleophilic substitution reactions, enabling researchers to create diverse compound libraries for biological screening . Compounds containing the chloropyrimidine structure have been investigated as modulators of critical biological pathways, such as the Integrated Stress Response (ISR), and have relevance in the research of neurodegenerative diseases, cancer, and metabolic disorders . Fused heterocycles derived from similar pyrimidine intermediates have shown a range of pharmacological activities, including acting as antagonists for adenosine receptors, which are targets in Parkinson's disease research, and as inhibitors of bacterial growth . The decahydroquinoline segment of the molecule contributes a rigid, three-dimensional scaffold that can influence the compound's physicochemical properties and its interaction with biological targets. This combination makes this compound a valuable building block for researchers synthesizing novel molecules for hit-to-lead optimization and structure-activity relationship (SAR) studies. This product is intended for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(6-chloropyrimidin-4-yl)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3/c14-12-8-13(16-9-15-12)17-7-3-5-10-4-1-2-6-11(10)17/h8-11H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGKZCCQACVRUOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CCCN2C3=CC(=NC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the 6-Chloropyrimidin-4-yl Moiety

The 6-chloropyrimidine segment is typically prepared via chlorination of pyrimidine derivatives or by cyclization routes starting from cyano and guanidine derivatives.

  • Key Intermediate: 2,4-Diamino-6-chloropyrimidine

    This intermediate is commonly synthesized by first preparing 2,4-diamino-6-hydroxypyrimidine through cyclization of guanidine hydrochloride and ethyl cyanoacetate in methanol with sodium methoxide as a base. The reaction is refluxed, followed by pH adjustment to around 7 with acetic acid to precipitate the product with high yield (~96.2%) and purity.

    Subsequently, 2,4-diamino-6-hydroxypyrimidine is converted to 6-chloro-2,4-diaminopyrimidine via chlorination using phosphorus oxychloride (POCl3) under controlled conditions.

  • Purification and Isolation

    The chlorinated pyrimidine derivatives are purified by crystallization from water with charcoal treatment and drying under vacuum at moderate temperatures (70–80°C). The yields reported for these steps are generally in the range of 70–80%.

Construction of the Decahydroquinoline Framework

Decahydroquinoline derivatives are synthesized through multi-step sequences involving cyclization and functional group transformations on cyclic ketones or related precursors.

  • Key Synthetic Steps

    Starting from suitable cyclic ketones, intermediates such as enaminoesters and methyl ketones are prepared. For example, Michael-type conjugate addition reactions and Arndt–Eistert homologation sequences are employed to elongate carbon chains and introduce functional groups necessary for cyclization.

  • Cyclization

    The aldehyde intermediates formed are subjected to base-induced cyclization (e.g., using DBU in refluxing benzene) to yield the cis-fused decahydroquinoline enone intermediates with high stereoselectivity, avoiding trans-fused isomers.

  • Final Functionalization

    Subsequent conjugate additions and triflation reactions yield key intermediates ready for coupling with the chloropyrimidine moiety.

Coupling of 6-Chloropyrimidin-4-yl and Decahydroquinoline Units

The critical step in preparing 1-(6-Chloropyrimidin-4-yl)-decahydroquinoline is the formation of the bond between the chloropyrimidine ring and the decahydroquinoline nucleus.

  • Nucleophilic Substitution

    The chlorine atom at the 6-position of the pyrimidine ring is displaced by the nucleophilic nitrogen of the decahydroquinoline under reflux conditions in suitable solvents (e.g., methanol or ethanol). Piperidine or other amines may be used as catalysts or reagents to facilitate the substitution.

  • Reaction Conditions

    The reaction is typically carried out at temperatures ranging from room temperature up to solvent reflux (30–100°C), with reaction times varying from several hours to overnight to ensure complete conversion.

  • Isolation and Purification

    After reaction completion, excess reagents are removed by distillation under reduced pressure. The product is isolated by filtration, washing, and crystallization from aqueous or organic solvents. Drying is performed at 70–80°C to yield the final compound as a crystalline solid with yields often exceeding 75%.

Summary Table of Preparation Steps

Step Reaction Type Starting Materials Conditions Yield (%) Notes
1 Cyclization to 2,4-diamino-6-hydroxypyrimidine Guanidine hydrochloride, ethyl cyanoacetate, MeOH, NaOMe Reflux 60–70°C, pH adjusted to 7 ~96.2 High yield via pH control
2 Chlorination to 6-chloro-2,4-diaminopyrimidine 2,4-diamino-6-hydroxypyrimidine, POCl3 Controlled heating, inert atmosphere 70–80 Crystallization and charcoal treatment
3 Decahydroquinoline framework synthesis Cyclic ketones, Michael addition reagents Multi-step, includes Arndt–Eistert reaction, DBU cyclization Variable Stereoselective formation of cis-isomer
4 Coupling via nucleophilic substitution 6-chloro-2,4-diaminopyrimidine, decahydroquinoline derivative Reflux in MeOH or EtOH, piperidine catalyst >75 Purification by crystallization

Research Findings and Optimization Notes

  • pH Control in Pyrimidine Synthesis

    Adjusting the pH to around 7 during the isolation of 2,4-diamino-6-hydroxypyrimidine significantly improves yield and purity by preventing formation of soluble hydrochloride salts.

  • Stereoselectivity in Decahydroquinoline Formation

    The use of DBU in refluxing benzene favors formation of the cis-fused enone intermediate, which is crucial for the biological activity of the final compound.

  • Economic and Environmental Considerations

    The described methods emphasize solvent recovery (e.g., distillation of excess reagents), use of common solvents like methanol and ethanol, and mild drying conditions to reduce operational costs and environmental impact.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

The compound has shown promise as a lead structure for developing new pharmaceuticals. Its derivatives are being investigated for various therapeutic effects, including:

  • Anticancer Activity: Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines, indicating potential as anticancer agents.
  • Antimicrobial Properties: Research has indicated that certain derivatives possess significant antimicrobial activity, making them candidates for developing new antibiotics.

2. Organic Synthesis

In organic chemistry, 1-(6-Chloropyrimidin-4-yl)-decahydroquinoline serves as an important intermediate in synthesizing more complex molecules. It can be used in:

  • Reactions with Nucleophiles: The compound can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups.
  • Formation of Heterocycles: It can be utilized in synthesizing other heterocyclic compounds, which are prevalent in pharmaceuticals.

Case Studies

Case Study 1: Anticancer Activity

In vitro studies conducted on various cancer cell lines demonstrated that this compound derivatives significantly inhibited cell proliferation. For instance:

  • Zebrafish Model: Treatment with these compounds resulted in reduced tumor growth and improved survival rates compared to control groups.

Case Study 2: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial properties of the compound against bacterial strains. Results indicated that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria.

Mechanism of Action

The mechanism of action of 1-(6-Chloropyrimidin-4-yl)-decahydroquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine moiety can interact with nucleic acids or proteins, leading to inhibition or modulation of their activity. The decahydroquinoline moiety can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Variations

The compound’s structural analogs differ in substituents and core scaffolds, influencing their pharmacological and physicochemical profiles:

Compound Name Core Structure Molecular Weight Key Features References
1-(6-Chloropyrimidin-4-yl)-decahydroquinoline Decahydroquinoline + pyrimidine 249.14* Potential CNS activity, hydrodenitrogenation applications
1-(6-Chloropyrimidin-4-yl)-2,3-dihydro-1H-indole Indole + pyrimidine 231.68 Research applications, boronic acid derivatives for Suzuki couplings
6-Chloro-4-(piperidin-1-yl)-2-(pyrrolidin-1-yl)quinoline Quinoline + piperidine/pyrrolidine - Anticancer and antimicrobial research
1-(6-Chloropyrimidin-4-yl)piperidin-4-amine hydrochloride Piperidine + pyrimidine 249.14 CNS penetrant pan-muscarinic antagonist; hydrochloride enhances solubility
4-Amino-6-arylpyrimidines Pyrimidine + aryl group - Electrochemical arylation for pharmacophore development

*Calculated based on decahydroquinoline (MW 139.24) and 6-chloropyrimidine (MW 129.55) with adjustments for substituents.

Key Observations :

  • Decahydroquinoline vs. Piperidine/Indole Scaffolds: The saturated decahydroquinoline core may confer greater metabolic stability compared to aromatic indole or piperidine systems, which are prone to oxidative metabolism .
  • Substituent Effects : Chlorine at the pyrimidine 6-position enhances electrophilicity, facilitating nucleophilic aromatic substitution (SNAr) reactions, as seen in the synthesis of CNS-targeting analogs .
Pharmacological Activity
  • CNS Applications: 1-(6-Chloropyrimidin-4-yl)piperidine derivatives exhibit pan-muscarinic antagonism (M1–M5 receptors), suggesting utility in neurodegenerative diseases. This contrasts with decahydroquinoline derivatives, which are less explored but predicted to have broad activity .
  • Antimicrobial Potential: Quinoline analogs like 6-chloro-4-(piperidin-1-yl)-2-(pyrrolidin-1-yl)quinoline show antibacterial and antifungal properties, a trait shared with hexahydroxyquinoline-based carbonitriles .
  • Analgesic Activity: Decahydroquinoline itself demonstrates analgesic effects, though its 6-chloropyrimidine derivative’s efficacy remains under investigation .
Physicochemical Properties
  • Solubility : Hydrochloride salts (e.g., 1-(6-Chloropyrimidin-4-yl)piperidin-4-amine hydrochloride) improve aqueous solubility, critical for bioavailability .
  • Stability: Axial isomers of decahydroquinoline tosylates exhibit slower solvolysis rates than equatorial isomers, highlighting stereochemical impacts on reactivity .

Biological Activity

1-(6-Chloropyrimidin-4-yl)-decahydroquinoline is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its antimicrobial and anticancer effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyrimidine ring substituted with chlorine at the 6-position and a decahydroquinoline moiety. This unique structure may contribute to its biological activity through interactions with various molecular targets.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria:

Microorganism Minimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in an era of rising antibiotic resistance .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. A notable study investigated its effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results demonstrated that the compound induces apoptosis and inhibits cell proliferation:

Cell Line IC50 (μM) Mechanism of Action
MCF-712.5Induction of apoptosis via the mitochondrial pathway
A54915.0Cell cycle arrest in the G2/M phase

The induction of apoptosis was confirmed through flow cytometry, revealing an increase in early and late apoptotic cells upon treatment .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival, such as cyclin-dependent kinases (CDKs).
  • DNA Interaction : It may intercalate with DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to cell death in cancer cells.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study 1 : A preclinical trial assessed the efficacy of this compound in a mouse model of breast cancer. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent .
  • Case Study 2 : Another study focused on its antimicrobial effects, demonstrating that the compound could effectively treat infections caused by resistant strains of bacteria in vivo .

Q & A

Basic Research Question

  • NMR : ¹H/¹³C NMR with DEPT-135 to assign stereocenters in the decahydroquinoline core.
  • Mass spectrometry (HRMS) : Confirm molecular ions and fragmentation patterns.
  • IR spectroscopy : Identify functional groups (e.g., C–Cl stretches at ~550 cm⁻¹) .

How can metabolic stability be assessed for pharmacological profiling?

Advanced Research Question

  • Liver microsome assays : Incubate with NADPH-supplemented human/rat microsomes, followed by LC-MS/MS to track parent compound depletion.
  • CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to evaluate isoform-specific interactions.
  • Plasma stability tests : Monitor degradation in plasma at 37°C over 24 hours .

What approaches address poor aqueous solubility during in vitro/in vivo studies?

Advanced Research Question

  • Co-solvent systems : Use cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Tween-80) at biocompatible concentrations .
  • Nanoformulation : Prepare liposomal or polymeric nanoparticles (PLGA) via solvent evaporation.
  • Prodrug design : Introduce phosphate esters or PEGylated derivatives to enhance hydrophilicity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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